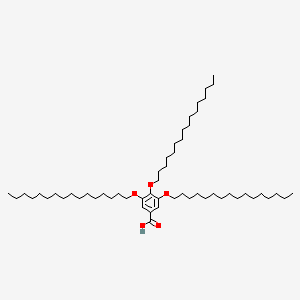
3,4,5-Tris(hexadecyloxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Tris(hexadecyloxy)benzoic acid is a synthetic organic compound with the molecular formula C55H102O5 and a molecular weight of 843.39 g/mol It is characterized by three long hydrophobic hexadecyloxy chains attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris(hexadecyloxy)benzoic acid typically involves the esterification of 3,4,5-trihydroxybenzoic acid with hexadecanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Tris(hexadecyloxy)benzoic acid can undergo various chemical reactions, including:
Esterification: Formation of esters with alcohols under acidic conditions.
Hydrolysis: Breaking down into its constituent alcohols and acids in the presence of water and a catalyst.
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents.
Common Reagents and Conditions
Esterification: Sulfuric acid or p-toluenesulfonic acid as catalysts, reflux conditions.
Hydrolysis: Acidic or basic conditions, elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Esterification: Formation of esters with various alcohols.
Hydrolysis: Production of hexadecanol and 3,4,5-trihydroxybenzoic acid.
Oxidation: Formation of carboxylic acids.
Applications De Recherche Scientifique
3,4,5-Tris(hexadecyloxy)benzoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,4,5-Tris(hexadecyloxy)benzoic acid involves its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions can influence the conformation and function of target molecules, leading to various biological effects. The compound’s long hydrophobic chains allow it to integrate into lipid bilayers, potentially affecting membrane properties and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Tris(decyloxy)benzoic acid: Similar structure but with shorter decyloxy chains.
3,4,5-Tris(carboxymethoxy)benzoic acid: Contains carboxymethoxy groups instead of hexadecyloxy chains.
Uniqueness
3,4,5-Tris(hexadecyloxy)benzoic acid is unique due to its long hydrophobic hexadecyloxy chains, which impart distinct physical and chemical properties. These properties make it particularly useful in applications requiring hydrophobic interactions and stable complex formation .
Propriétés
Numéro CAS |
179031-23-3 |
|---|---|
Formule moléculaire |
C55H102O5 |
Poids moléculaire |
843.4 g/mol |
Nom IUPAC |
3,4,5-trihexadecoxybenzoic acid |
InChI |
InChI=1S/C55H102O5/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-58-52-49-51(55(56)57)50-53(59-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)54(52)60-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h49-50H,4-48H2,1-3H3,(H,56,57) |
Clé InChI |
KTQPXPZMSMHHEY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-{[10-(4-{[(Benzyloxy)carbonyl]oxy}phenoxy)decyl]oxy}-2-tert-butylphenoxy)carbonyl]benzoate](/img/structure/B12550998.png)
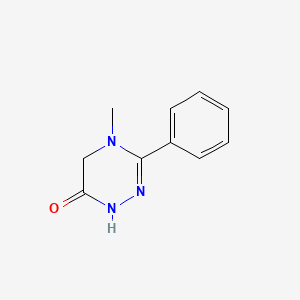
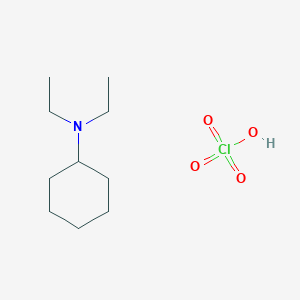
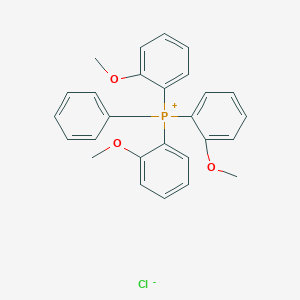

![1,3-Bis{bis[(1H-imidazol-2-yl)methyl]amino}propan-2-ol](/img/structure/B12551031.png)

![Propanoic acid, 2-[(aminothioxomethyl)hydrazono]-, methyl ester](/img/structure/B12551044.png)
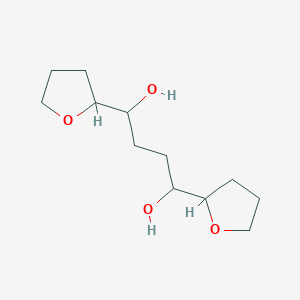


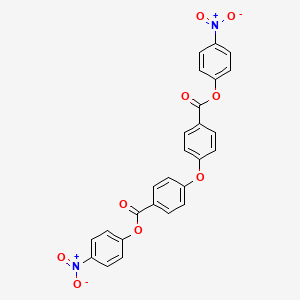
![ethyl (Z)-2-[(E)-hydrazinylidenemethyl]-3-hydroxybut-2-enoate](/img/structure/B12551069.png)
![Docosanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B12551075.png)
